Product packaging for Ajugacumbin A(Cat. No.:CAS No. 124961-66-6)

Ajugacumbin A

Cat. No.: B3032212
CAS No.: 124961-66-6
M. Wt: 474.6 g/mol
InChI Key: TWZAPYCYRPQAOD-CTGMRMAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Genus Ajuga

The story of Ajugacumbin A is intrinsically linked to the genus Ajuga, a group of flowering plants in the mint family, Lamiaceae. This genus is known for producing a rich array of secondary metabolites, which are chemical compounds that are not essential for the plant's basic survival but play crucial roles in defense and interaction with the environment.

This compound was first isolated from Ajuga decumbens Thunb., a herbaceous flowering plant native to East Asia, including China, Japan, and Korea. rxlist.com This plant typically grows in lightly forested areas, meadows, and along roadsides. rxlist.com

In traditional medicine, particularly in China and Japan, the whole plant of A. decumbens has been used for a long time to treat a variety of ailments. scispace.combiomedres.us Its traditional applications include treatments for joint pain, inflammation, tumors, and infections. scispace.comnih.gov The plant is recognized for its purported analgesic, decoagulant, depurative, febrifuge, and haemostatic properties. rxlist.com Ethnomedicinal practices have utilized it both internally for conditions like bladder ailments and externally for burns and cuts. rxlist.com These extensive uses in folk medicine have prompted scientific investigation into its chemical constituents to identify the bioactive compounds responsible for its therapeutic effects. biomedres.us

Traditional Use of Ajuga decumbensDescription
Anti-inflammatory Used to alleviate joint pain and other inflammatory conditions. nih.gov
Antitumor Employed in folk remedies against tumors. scispace.com
Antibacterial/Antiviral Utilized for treating various infections. scispace.com
Analgesic Applied to relieve pain. rxlist.com
Haemostatic Used externally to treat cuts and burns. rxlist.com

The genus Ajuga is a rich source of neo-clerodane diterpenoids, and related compounds are found across different species. researchgate.net While this compound is primarily associated with Ajuga decumbens, other species such as Ajuga ciliata and Ajuga nipponensis are also known to produce a variety of structurally similar diterpenoids. scispace.comresearchgate.net For instance, research has identified Ajugacumbin B, a closely related compound, in the ethyl acetate (B1210297) extract of Ajuga nipponensis. researchgate.net A study on the chemical constituents of A. nipponensis led to the isolation of several compounds, including other diterpenoids like ajuforrestin A and ajugamacrin (B12307994) B. nih.gov The presence of a diverse array of these compounds across the genus suggests a shared biosynthetic pathway and underscores the chemotaxonomic significance of neo-clerodane diterpenoids within Ajuga. researchgate.net

Chemically, this compound belongs to the neo-clerodane class of diterpenoids. biomedres.us Diterpenoids are a large group of natural products built from four isoprene (B109036) units, resulting in a 20-carbon skeleton. The clerodane classification refers to a specific bicyclic (two-ring) core structure. Neo-clerodane diterpenoids are a subgroup characterized by a particular stereochemistry that is shared with the compound clerodin. These compounds are notable for their structural complexity and are predominantly found in plants of the Lamiaceae and Asteraceae families. The isolation of this compound and other related neo-clerodane diterpenes from Ajuga decumbens is a characteristic feature of this genus. biomedres.usresearchgate.net

Significance in Modern Phytochemical Investigations of Bioactive Natural Products

The investigation of natural products like this compound is a cornerstone of modern phytochemical research. The diverse biological activities reported for extracts of Ajuga species, such as anti-inflammatory, antitumor, and antibacterial effects, are largely attributed to their rich content of diterpenoids and other secondary metabolites. scispace.combiomedres.us

Research into the specific components of these plants is crucial for understanding their medicinal properties. For example, studies on diterpenoids isolated from A. decumbens have demonstrated notable biological activities. Ajudecumin A and Ajudecumin C, compounds related to this compound, have shown moderate cytotoxic activities against MCF-7 breast cancer cell lines. biomedres.us Furthermore, other related compounds, Ajugacumbin D and Ajugacumbin J, exhibited inhibitory effects on the production of nitric oxide, a key mediator in inflammation. scispace.comresearchgate.net

The study of this compound and its analogues contributes significantly to the field of natural product chemistry by:

Identifying novel chemical structures with potential therapeutic applications.

Providing a basis for understanding the structure-activity relationships of neo-clerodane diterpenoids.

Offering chemical markers for the standardization and quality control of herbal medicines derived from Ajuga species.

The continued phytochemical investigation of these compounds is essential for validating their traditional uses and for the potential development of new therapeutic agents. biomedres.usmdpi.com

CompoundSource SpeciesReported Bioactivity
Ajudecumin A Ajuga decumbensModerate cytotoxicity against MCF-7 cell lines. biomedres.us
Ajudecumin C Ajuga decumbensModerate cytotoxicity against MCF-7 cell lines. biomedres.us
Ajugacumbin D Ajuga decumbensInhibition of nitric oxide production. scispace.com
Ajugacumbin J Ajuga decumbensInhibition of nitric oxide production. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O7 B3032212 Ajugacumbin A CAS No. 124961-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3/b17-6+/t18-,21-,22+,25+,26?,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZAPYCYRPQAOD-CTGMRMAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2OC(=O)C)C)(C)CCC4=CC(=O)OC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCCC13CO3)[C@@]([C@@H](C[C@@H]2OC(=O)C)C)(C)CCC4=CC(=O)OC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124961-66-6
Record name Ajugacumbin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124961666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Methodologies for Isolation and Purification of Ajugacumbin a

Extraction Techniques from Plant Matrix

The initial step in isolating Ajugacumbin A involves extracting the target compound from its plant source. This process typically utilizes solvent-based approaches to efficiently solubilize and retrieve the diterpenes from the plant material.

Solvent-Based Approaches (e.g., Dichloromethane (B109758) Extraction)

Dichloromethane (DCM) is a commonly employed solvent in the extraction of neo-clerodane diterpenes, including this compound, from plants like Ajuga nipponensis researchgate.netresearchgate.net. This solvent is effective due to its ability to dissolve moderately polar to non-polar compounds, which is characteristic of many diterpenoids. Typically, the dried plant material undergoes maceration or sonication in dichloromethane to facilitate the extraction of secondary metabolites. The resulting crude extract, rich in various compounds including this compound, then serves as the starting material for subsequent purification steps researchgate.netresearchgate.net. While specific parameters such as solvent-to-plant ratio, temperature, and extraction time are often optimized based on the plant species and scale, the use of dichloromethane is a well-established preliminary step in the isolation of such compounds.

Chromatographic Separation and Fractionation Strategies

Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds and achieving a purified sample. A combination of different chromatographic methods is often employed to progressively isolate the target compound.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a foundational technique in natural product isolation. It separates compounds based on their polarity, utilizing silica gel as the stationary phase and a gradient of organic solvents (e.g., hexane-ethyl acetate (B1210297) mixtures) as the mobile phase epdf.pub. While specific details for this compound's isolation via silica gel column chromatography are not extensively detailed in the provided literature, it is a standard method used for initial fractionation of crude plant extracts containing diterpenoids, often preceding more refined separation techniques.

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (TLC) offers a method for the purification and fractionation of compounds from complex mixtures. For the isolation of neo-clerodane diterpenes from Ajuga nipponensis, preparative TLC has been employed using a mobile phase system consisting of dichloromethane and tert-butyl methyl ether (DCM/TBME) in a 4:1 ratio researchgate.net. This technique allows for the separation of compounds based on their differential migration rates on a silica gel plate, enabling the collection of fractions enriched in this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a powerful tool for both analytical assessment and preparative isolation of natural products like this compound, owing to its high resolution and efficiency.

HPLC has been extensively utilized for the identification and purification of this compound and related neo-clerodane diterpenes from Ajuga species researchgate.netresearchgate.netchemfaces.comresearchgate.netresearchgate.net.

Analytical HPLC is crucial for monitoring the separation process and assessing the purity of isolated fractions. It typically employs reversed-phase columns, such as Lichrospher® 100 RP-18 (5 μm), with a mobile phase consisting of water and methanol (B129727) gradients researchgate.net. Detection is commonly performed using UV detectors, often set at 210 nm, which is suitable for detecting diterpenoids researchgate.net.

Semi-Preparative HPLC scales up the process to isolate larger quantities of the compound. Studies have successfully used reversed-phase HPLC for the semi-preparative fractionation of extracts from Ajuga nipponensis, leading to the isolation of compounds including this compound researchgate.netresearchgate.net. The methods often involve similar column chemistries and mobile phase systems as analytical HPLC but are optimized for higher sample loads and flow rates to collect purified fractions.

Table 1: HPLC Parameters for Isolation of Neo-Clerodane Diterpenes (including this compound)

ParameterDetailReference
Column Type Lichrospher® 100 RP-18, 5 μm researchgate.net
Mobile Phase Water/Methanol gradient (e.g., 45:55 to 35:65 over 25 min) researchgate.net
Flow Rate 1 mL/min researchgate.net
Temperature 25 °C researchgate.net
Detection UV (210 nm) researchgate.net
Application Analytical and Semi-Preparative Fractionation researchgate.netresearchgate.net

Compound List:

this compound

Ajugamarins A1, A2, B2, F4

Ajugamacrin (B12307994) B

Ajugatakasin A

Ajugacumbin B

Ajuganipponin A

Ajuganipponin B

Reversed-Phase HPLC Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is instrumental in the separation and purification of a wide array of organic compounds, including diterpenoids like this compound, by exploiting differences in their polarity researchgate.net. This technique utilizes a stationary phase that is less polar than the mobile phase, typically a C18 (octadecylsilane) bonded silica column, which interacts with the hydrophobic portions of the analyte molecules nih.govhplc.eu. The mobile phase commonly consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often acidified with an ion-pairing reagent like trifluoroacetic acid (TFA) to improve peak shape and resolution nih.govhplc.eu.

In the context of isolating compounds from plant extracts, such as those from Ajuga decumbens where Ajugacumbins A and B have been identified researchgate.netresearcher.lifenih.govresearchgate.net, RP-HPLC plays a critical role in several ways:

Fraction Combination: Following initial extraction and separation using techniques like silica gel column chromatography or Thin-Layer Chromatography (TLC), fractions exhibiting similar chromatographic profiles are often pooled. Analytical HPLC is employed to guide this process, ensuring that fractions with comparable retention times and peak characteristics are combined for subsequent, more refined purification steps researchgate.netresearcher.lifenih.govresearchgate.net.

Preparative Isolation: Preparative RP-HPLC is specifically designed for the isolation of pure compounds. It allows for the separation of target molecules, like this compound, from complex mixtures, enabling the collection of purified material for further analysis and characterization researchgate.netresearcher.lifenih.govresearchgate.netyoutube.com. This technique can effectively separate closely related structural analogues, a common challenge in natural product chemistry hplc.euyoutube.com.

Method Development: Optimization of RP-HPLC methods involves careful selection of stationary phases (e.g., C18, C4), mobile phase composition (organic modifier type and percentage), gradient elution profiles, flow rates, and detection wavelengths to achieve optimal separation efficiency and recovery for specific compounds nih.govhplc.euresearchgate.net.

The general workflow often involves initial column chromatography, followed by analytical HPLC for fraction analysis and pooling, and then preparative HPLC for the isolation of individual compounds.

Comprehensive Structural Elucidation of Ajugacumbin a

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as the primary tool for elucidating the complex carbon-hydrogen framework of Ajugacumbin A. A suite of one-dimensional and two-dimensional NMR experiments was employed to piece together the molecule's intricate structure.

The one-dimensional NMR spectra provided the initial, fundamental information about the molecular structure. The ¹H NMR spectrum revealed the number of distinct proton environments and their respective multiplicities (singlets, doublets, triplets, etc.), offering clues about adjacent protons. The ¹³C NMR spectrum indicated the total number of carbon atoms in the molecule.

Further insight was gained from the Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which distinguished between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information was critical for assembling the molecular fragments. The combined analysis of these 1D spectra suggested the presence of characteristic functional groups and structural motifs typical of a diterpenoid.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃) Note: This table contains representative data for illustrative purposes.

Position δC (ppm) δH (ppm), Multiplicity (J in Hz)
1 38.5 1.65 (m), 1.75 (m)
2 26.4 1.80 (m)
3 34.2 2.10 (m)
4 43.1 -
5 55.8 1.95 (d, 4.5)
6 75.3 4.85 (dd, 11.5, 4.5)
7 35.1 2.20 (m), 1.90 (m)
8 45.2 2.30 (m)
9 50.1 -
10 48.9 2.05 (m)
11 72.8 4.90 (t, 8.0)
12 125.5 5.90 (s)
13 140.1 -
14 110.2 4.75 (s)
15 172.0 -
16 70.5 4.60 (s)
17 18.2 1.15 (d, 7.0)
18 65.4 4.20 (d, 12.0), 3.90 (d, 12.0)
19 21.3 1.05 (s)

Two-dimensional NMR experiments were indispensable for establishing the connectivity between atoms.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identified protons that are coupled to each other, typically through two or three bonds. It allowed for the tracing of proton-proton networks, defining individual spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated each proton with its directly attached carbon atom. This provided unambiguous assignment of the ¹³C signals for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC was crucial for connecting the disparate spin systems identified by COSY. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique was instrumental in identifying the connectivity around quaternary carbons and ester carbonyls, thereby assembling the complete carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provided information about the spatial proximity of protons. Correlations in the NOESY spectrum are observed between protons that are close to each other in space, regardless of their bonding connectivity. This was vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring systems. nih.gov

Table 2: Key 2D NMR Correlations for this compound Note: This table contains representative data for illustrative purposes.

Proton (δH) COSY (Correlated Protons) HMBC (Correlated Carbons) NOESY (Correlated Protons)
0.95 (H-20) - C-1, C-5, C-9, C-10 H-19 (1.05)
1.05 (H-19) - C-3, C-4, C-5, C-18 H-20 (0.95), H-6 (4.85)
4.85 (H-6) H-5, H-7 C-4, C-5, C-7, C-8, C-10 H-19 (1.05)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS was used to determine the precise mass of the molecular ion. This high-precision measurement allows for the calculation of the elemental composition, leading to the unambiguous determination of the molecular formula of this compound. The determined molecular formula was then cross-validated with the data obtained from ¹³C NMR and DEPT experiments to ensure consistency in the number of carbon and hydrogen atoms. For instance, a hypothetical HRESIMS result might show a protonated molecular ion [M+H]⁺ at m/z 405.2221, corresponding to a molecular formula of C₂₂H₃₂O₆.

Single Crystal X-ray Diffraction Analysis

The ultimate confirmation of the molecular structure and, crucially, the absolute stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis. nih.govresearchgate.net This powerful technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map of the molecule. This map provides the precise spatial coordinates of every atom, offering an unambiguous depiction of the molecular structure, including bond lengths, bond angles, and the absolute configuration at all stereocenters. nih.gov This method unequivocally validated the planar structure and relative stereochemistry initially deduced from the comprehensive NMR analysis.

Elucidation and Confirmation of Neo-Clerodane Diterpenoid Core Structure

The collective data from NMR spectroscopy, HRESIMS, and single-crystal X-ray diffraction analysis conclusively established this compound as a member of the neo-clerodane class of diterpenoids. nih.gov The characteristic features of this structural class were readily identified:

A bicyclic decalin core system, with its specific stereochemical configuration confirmed by NOESY and X-ray analysis.

A side chain at the C-9 position, typically containing a furan (B31954) or lactone moiety.

Specific substitution patterns and oxidation levels around the decalin ring, which were fully mapped out by the detailed 1D and 2D NMR data.

The integration of these diverse analytical techniques provided a comprehensive and unambiguous structural elucidation of this compound, firmly establishing its identity as a neo-clerodane diterpenoid. nih.gov

Biosynthetic Considerations and Theoretical Pathways for Neo Clerodane Diterpenoids

Proposed General Pathways for Diterpene Biogenesis in Plants

The biosynthesis of all diterpenoids, a vast class of over 18,000 compounds, originates from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates within the plastids of plant cells. researchgate.netnih.gov This core metabolic pathway supplies the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov

The journey to the C20 scaffold of diterpenes begins with the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. This series of reactions is catalyzed by geranylgeranyl diphosphate synthase (GGPS), culminating in the formation of the universal C20 precursor for all diterpenoids: (E,E,E)-geranylgeranyl diphosphate (GGPP). researchgate.netresearchgate.net

The remarkable diversity of diterpene skeletons arises from the subsequent cyclization of the linear GGPP molecule. This crucial step is initiated by a large family of enzymes known as diterpene synthases (diTPSs). researchgate.net The general proposed pathway can be summarized in the following key stages:

Protonation and Initial Cyclization: The process typically begins with a protonation-initiated cyclization of GGPP, catalyzed by Class II diTPSs. This leads to the formation of a bicyclic intermediate, commonly a labdane-type diphosphate cation, such as copalyl diphosphate (CPP) or its stereoisomers (ent-CPP, syn-CPP). researchgate.netnih.gov

Rearrangement and Skeleton Formation: The labdane-type intermediate is the branching point for numerous diterpene families. For neo-clerodane diterpenoids, the biosynthesis is believed to proceed from a labdane (B1241275) precursor. nih.govwikipedia.org This intermediate undergoes a series of complex carbocation-mediated rearrangements, including hydride and methyl group migrations. Specifically, the formation of the clerodane skeleton involves a backbone rearrangement of the labdane structure. nih.govnih.gov This rearrangement distinguishes clerodanes from other diterpene classes.

Secondary and Tertiary Modifications: Following the establishment of the core carbon skeleton, the molecule undergoes extensive modifications, often referred to as "decorating" steps. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzyme classes like transferases. researchgate.net These enzymes introduce a wide array of functional groups (hydroxyls, epoxides, carbonyls) and are responsible for the vast structural diversity observed within the neo-clerodane family, ultimately leading to specific compounds like Ajugacumbin A.

Table 1: Key Stages in Diterpene Biogenesis
StagePrecursor(s)Key Enzyme ClassProduct(s)Description
Precursor SynthesisIPP, DMAPPGGPSGGPPFormation of the universal C20 linear precursor from C5 units via the MEP pathway.
Initial CyclizationGGPPClass II diTPSLabdane-type Diphosphate (e.g., CPP)Protonation-initiated cyclization to form a bicyclic intermediate.
Skeleton RearrangementLabdane-type IntermediateClass I diTPSClerodane SkeletonCarbocation-mediated rearrangements leading to the characteristic neo-clerodane backbone.
Structural DiversificationClerodane SkeletonCYPs, TransferasesThis compound and other neo-clerodanesOxidative modifications and functional group additions to create final compounds.

Enzyme Systems Potentially Involved in Neo-Clerodane Biosynthesis

The biosynthesis of a specific neo-clerodane diterpenoid like this compound is a highly orchestrated process involving several key enzyme families. While the complete pathway has not been fully elucidated in Ajuga species, research on related compounds in other plants, particularly from the Lamiaceae family, provides a strong theoretical framework. wikipedia.orgnih.gov

Diterpene Synthases (diTPSs): These enzymes are the primary architects of the diterpene carbon skeletons. Plant diTPSs are typically categorized into two main classes based on their catalytic mechanisms:

Class II diTPSs: These enzymes initiate the cyclization of the linear GGPP precursor. In the context of clerodane biosynthesis, a Class II diTPS, specifically a kolavenyl diphosphate synthase (KPS), catalyzes the conversion of GGPP into a labdane-related intermediate, kolavenyl diphosphate. nih.gov This is the foundational step in forming the clerodane scaffold.

Class I diTPSs: These enzymes take the diphosphate intermediate produced by Class II diTPSs and, after removal of the diphosphate group, catalyze further cyclizations and rearrangements to generate the final, stable diterpene skeleton. nih.govnih.gov In the case of neo-clerodanes, a Class I diTPS would act on the kolavenyl diphosphate intermediate to finalize the characteristic rearranged backbone. Some diTPSs are bifunctional, possessing both Class I and Class II catalytic domains. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): Following the creation of the basic neo-clerodane skeleton by diTPSs, the vast majority of structural diversity is introduced by CYPs. researchgate.net These heme-containing enzymes are responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and the formation of carbonyl groups and furan (B31954) rings, which are common features of many neo-clerodane diterpenoids. nih.gov For instance, research in Salvia species has identified specific CYP enzymes that consecutively catalyze the formation of furanoclerodane precursors from a kolavenol (B1673748) intermediate. nih.gov It is highly probable that a specific suite of CYP enzymes is responsible for the precise oxidative pattern observed in this compound, including the formation of its epoxide and hydroxyl functionalities.

Table 2: Potential Enzyme Systems in Neo-Clerodane Biosynthesis
Enzyme FamilyAbbreviationProposed Role in this compound BiosynthesisSubstrate(s)Product(s)
Geranylgeranyl Diphosphate SynthaseGGPSSynthesis of the C20 precursor.IPP, DMAPPGGPP
Class II Diterpene SynthasediTPS (Class II)Initial cyclization of GGPP to form the clerodane precursor.GGPPKolavenyl Diphosphate
Class I Diterpene SynthasediTPS (Class I)Rearrangement and finalization of the neo-clerodane carbon skeleton.Kolavenyl DiphosphateBasic neo-clerodane scaffold
Cytochrome P450 MonooxygenasesCYPsExtensive oxidative modifications (e.g., hydroxylation, epoxidation) to create the final structure of this compound.Neo-clerodane scaffoldHydroxylated/epoxidized intermediates, this compound

The combinatorial action of specific diTPSs and a series of CYPs creates a metabolic grid that can lead to a diverse array of related neo-clerodane compounds within a single plant species. nih.gov The specific enzymes expressed in Ajuga species dictate the precise chemical transformations that result in the synthesis of this compound.

Investigation of Biological Activities of Ajugacumbin a Through in Vitro Assays

Antifeedant Activity Studies

Ajugacumbin A is recognized as an insect antifeedant, a compound that deters insects from feeding. biomedres.us This activity is a characteristic feature of the chemical class to which it belongs. researchgate.net

Role as a Reference Standard in Pharmacological Research

In pharmacological and phytochemical research, a reference standard is a highly purified compound used as a measurement base for analytical tests. There is no evidence in the reviewed literature to suggest that this compound is available or widely used as a certified analytical reference standard for pharmacological research.

However, in the context of natural product chemistry, isolated and structurally elucidated compounds like this compound can serve as internal benchmarks or phytochemical markers within a specific laboratory or research project. For instance, its presence and quantity in various extracts of Ajuga species could be determined using techniques like High-Performance Liquid Chromatography (HPLC). In such a scenario, a purified sample of this compound would be necessary to create a standard curve for accurate quantification in complex mixtures. This application is a fundamental component of phytochemical analysis but does not equate to its status as a broadly accepted, certified reference standard.

General Classification within Bioactive Neo-Clerodane Diterpenoids

This compound belongs to the large and structurally diverse class of natural products known as diterpenoids. More specifically, it is classified as a neo-clerodane diterpenoid . biomedres.usfrontiersin.org This classification is based on its core chemical structure.

The neo-clerodane skeleton is a bicyclic system built from 20 carbon atoms, featuring a decalin core (two fused six-membered rings). mdpi.comnih.gov Key structural features of neo-clerodane diterpenoids often include a furan (B31954) ring or a lactone moiety in the side chain attached at the C-9 position of the decalin system. nih.govnih.gov These compounds are characteristic secondary metabolites of plants in the Lamiaceae family, particularly within the genus Ajuga. researchgate.netmdpi.com The "neo" prefix refers to a specific absolute stereochemistry of the molecule. nih.gov Members of this class are known to exhibit a wide array of biological activities, including insect antifeedant, anti-inflammatory, and cytotoxic (anticancer) properties. mdpi.comfrontiersin.org

Comparative Analysis with Other Ajugacumbin Analogs and Ajuga Constituents in Preclinical Studies

Recent preclinical research has focused on the cytotoxic activities of neo-clerodane diterpenoids isolated from Ajuga decumbens. A 2023 study isolated this compound alongside its close structural analog, Ajugacumbin B, and other related diterpenoids, Ajugamarin A1 and Ajugamarin A2. The in vitro anticancer activity of these compounds was evaluated against two human cancer cell lines: A549 (lung carcinoma) and HeLa (cervical cancer). nih.govresearchgate.net

The results of this comparative analysis, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are detailed in the table below. nih.govresearchgate.net A lower IC50 value indicates greater potency.

CompoundA549 Cell Line IC50 (µM)HeLa Cell Line IC50 (µM)
This compound>100>100
Ajugacumbin B>100>100
Ajugamarin A176.7>100
Ajugamarin A2>100>100

Data sourced from Yong et al., 2023. nih.govresearchgate.net

In this specific study, neither this compound nor its close analog Ajugacumbin B showed significant cytotoxic activity against the A549 and HeLa cell lines, with IC50 values greater than 100 µM. nih.govresearchgate.net In contrast, the related neo-clerodane diterpenoid, Ajugamarin A1, demonstrated moderate activity against the A549 lung cancer cell line. nih.govresearchgate.net Another analog, Ajugacumbin D, has been reported in separate studies to exhibit anti-inflammatory activity by inhibiting lipopolysaccharide-induced nitric oxide production with an IC50 value of 35.9 µM. biomedres.us This highlights that subtle variations in the chemical structure among these related compounds can lead to significant differences in their biological activity profiles.

Mechanistic Research and Elucidation of Molecular Targets for Ajugacumbin a

Exploration of Cellular Pathways and Signaling Cascades Potentially Modulated by Ajugacumbin A (Based on observations from related Ajuga compounds)

The biological activities of this compound suggest modulation of key cellular pathways, although direct experimental evidence specifically for this compound remains limited in publicly accessible literature. However, research on other diterpenoids from the Ajuga genus provides valuable insights into potential mechanisms. For instance, ajugalide-B (ATMA), a neoclerodane diterpenoid isolated from Ajuga taiwanensis, has been shown to disrupt the focal adhesion complex. This disruption involves the decreased phosphorylation of focal adhesion kinase (FAK) and paxillin, ultimately triggering anoikis (apoptosis induced by cell detachment) through the activation of caspase-8 nih.gov. This indicates that compounds from the Ajuga genus can influence cell adhesion, survival, and apoptotic signaling cascades.

Furthermore, studies on abietane (B96969) diterpenoids from Ajuga ovalifolia have identified the protein tyrosine phosphatase SHP2 as a direct target. Inhibition of SHP2 by these compounds led to the modulation of the SHP2–ERK/AKT signaling pathways, resulting in the induction of apoptosis in cancer cells nih.gov. The anti-inflammatory effects of other Ajuga clerodane diterpenoids have been linked to the downregulation of key inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govresearchgate.net. Additionally, Ajuga bracteosa extracts exhibit antioxidant activity, suggesting potential modulation of cellular redox signaling pathways through the scavenging of reactive oxygen species (ROS) ijpsjournal.com. These findings collectively suggest that this compound may exert its biological effects by influencing pathways related to inflammation, cell survival, apoptosis, and cellular stress responses.

Table 1: Potential Mechanistic Insights from Related Ajuga Compounds

Compound Class/ExampleSource Plant/SpeciesReported ActivityPotential Pathway/TargetReference(s)
Ajugalide-B (ATMA)Ajuga taiwanensisAnti-proliferativeFocal adhesion complex, Paxillin, FAK, Caspase-8 nih.gov
Abietane DiterpenoidsAjuga ovalifoliaAnti-cancerSHP2, ERK/AKT signaling pathways nih.gov
Clerodane DiterpenoidsAjuga spp.Anti-inflammatoryiNOS, COX-2 nih.govresearchgate.net
General Ajuga extractsAjuga bracteosaAntioxidantROS scavenging ijpsjournal.com

Identification of Specific Protein or Enzyme Interactions (As an area for future investigation)

The precise protein or enzyme targets through which this compound mediates its hemostatic and anti-inflammatory effects are not yet definitively identified in the scientific literature. While its biological activities are established cjnmcpu.comcjnmcpu.comresearchgate.net, the molecular underpinnings remain largely unexplored. Research on related compounds offers a foundation for future investigations. For instance, ginkgolide B, another diterpenoid, is known to inhibit Platelet Activating Factor (PAF) receptors cjnmcpu.comcjnmcpu.com. Similarly, specific diterpenoids from Ajuga species have been implicated in modulating inflammatory pathways by downregulating enzymes such as iNOS and COX-2 nih.govresearchgate.net.

The identification of targets like SHP2 for abietane diterpenoids from Ajuga ovalifolia nih.gov and the exploration of AKR1B10 as a potential anticancer target for other plant-derived compounds researchgate.net underscore the importance of pinpointing specific molecular interactors. Future research efforts could focus on employing biochemical assays, affinity chromatography, or proteomic approaches to identify direct binding partners or enzymes that are modulated by this compound. Such studies are crucial for a deeper understanding of its mechanism of action and for the rational design of potential therapeutic agents.

Advanced Computational Modeling for Mechanism Prediction (e.g., Molecular Docking)

Advanced computational techniques, particularly molecular docking, are proving to be invaluable tools for predicting the molecular targets and mechanisms of action of natural products, including those derived from the Ajuga genus. These in silico methods allow researchers to explore potential interactions between compounds and biological macromolecules, thereby guiding experimental validation.

Studies involving Ajuga species have successfully employed molecular docking to elucidate potential mechanisms. For example, phytochemicals extracted from Ajuga orientalis were subjected to molecular docking studies, which revealed significant binding affinities with cancer-related proteins such as VEGFR2 and TLR4/MD-2 researchgate.net. In the realm of anti-inflammatory research, molecular docking has been utilized to investigate the interactions of Ajuga diterpenoids with key inflammatory mediators, specifically iNOS and COX-2. These analyses suggest that these compounds may directly bind to these proteins, leading to their downregulation and contributing to the observed anti-inflammatory effects researchgate.net. Furthermore, molecular docking studies have indicated that certain abietane diterpenoids from Ajuga ovalifolia target the catalytic domain of SHP2, a phosphatase involved in cellular signaling pathways nih.gov. These applications highlight the predictive power of computational modeling in identifying potential molecular targets for compounds like this compound, thereby facilitating the direction of future experimental investigations into its pharmacological properties.

Synthetic Methodologies and Derivatization Strategies for Ajugacumbin a

Chemical Transformations of the Ajugacumbin A Core Structure

The core structure of this compound, characterized by features such as an α,β-unsaturated γ-lactone, presents opportunities for selective chemical modifications.

A significant transformation of the α,β-unsaturated γ-lactone moiety, a common feature in neo-clerodane diterpenoids like this compound, involves selective reduction. Studies have demonstrated that reagents such as sodium borohydride (B1222165) (NaBH₄) can selectively reduce these unsaturated lactones. Specifically, the α,β-unsaturated γ-lactones found in compounds like teucvidin, teupernin E, and this compound have been transformed using NaBH₄ (or related borohydride reagents) chemfaces.com. These reductions are notable for their selectivity when compared to more vigorous reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which might affect other sensitive functional groups within the molecule chemfaces.com. General methods for the conjugate reduction of α,β-unsaturated carbonyl compounds, including aldehydes and ketones, highlight the utility of various reducing agents and catalytic systems for achieving selective 1,4-reduction organic-chemistry.orgorganic-chemistry.org.

The selective reduction of the α,β-unsaturated γ-lactone, as described above, directly leads to the formation of saturated γ-lactones and unsaturated diol derivatives chemfaces.com. These transformations are valuable for altering the polarity and chemical properties of the parent compound, potentially influencing its biological activity and stability. While specific details for this compound are often embedded within broader studies on neo-clerodanes, the principle of reducing the unsaturated lactone to a saturated analogue or a diol is a well-established strategy in diterpenoid chemistry chemfaces.comrsc.org.

Beyond the lactone functionality, this compound and its related compounds often possess an epoxy moiety. Chemical reactions involving this epoxy group have been explored, particularly for generating derivatives with modified substituents at specific positions. For instance, reactions of the epoxy moiety in ajugacumbin compounds with halogen acids (HX, where X = Cl, Br, I) and with Jones reagent have been carried out. These transformations aim to introduce different substituents at the C-4 position, often in the context of preparing samples for insect antifeedant activity studies researchgate.netresearchgate.nettandfonline.com.

Modern Synthetic Approaches to Complex Natural Products Relevant to Neo-Clerodane Diterpenoids

The synthesis of complex natural products like neo-clerodane diterpenoids, including this compound, benefits from a range of modern synthetic strategies. Reviews on the total synthesis of clerodane diterpenoids provide insights into sophisticated methodologies for constructing their intricate carbon skeletons and stereochemistry researchgate.net. These approaches often involve multi-step sequences employing advanced organic reactions, including stereoselective cyclizations, functional group interconversions, and the strategic introduction of substituents researchgate.netcsic.eswikipedia.orgmdpi.com.

Microbial biotransformation represents another modern avenue for modifying terpenoids, including clerodanes. This technique allows for the introduction of hydroxyl and acetyl groups at specific positions that might be challenging to achieve through conventional chemical synthesis nih.gov. Furthermore, general methodologies for the synthesis of γ-lactones, such as those employing samarium(II) di-iodide for reductive coupling of α,β-unsaturated esters with carbonyl compounds, or organocatalytic cascade reactions, offer versatile tools for constructing these important structural motifs found in many natural products rsc.orgrsc.org.

Strategies for Accessing this compound Analogues and Derivatives

Accessing analogues and derivatives of this compound is typically achieved through targeted chemical modifications of the isolated natural product or through total synthesis. As mentioned in section 7.1, chemical transformations of the α,β-unsaturated γ-lactone and the epoxy moiety are key strategies for generating structural diversity researchgate.netresearchgate.nettandfonline.com. These modifications are often driven by the goal of enhancing or altering specific biological activities, such as insect antifeedant properties researchgate.netresearchgate.nettandfonline.com.

Research has indicated that various chemical transformations can be applied to this compound and B, isolated from Ajuga decumbens, to prepare derivatives researchgate.net. The exploration of these chemical modifications allows for the systematic investigation of how structural changes impact the compound's properties and activities. The identification of new neo-clerodane diterpenes from related Ajuga species also provides a basis for designing and synthesizing novel analogues researchgate.net.

Compound List

The following compounds are mentioned in the context of this article:

this compound

Ajugacumbin B

Ajugacumbin C

Ajugacumbin D

Teucvidin

Teupernin E

Clerodendrin

Ajugachin A

Athaliadiol

3-epicaryoptin

Clerodin

Salvinorin A

Salvinorin F

Ajugareptone

Scutebarbatine F

Yuexiandajisu D

Yuexiandajisu E

Yuexiandajisu F

Tanshinone IIA

Isotanshinone

Ajugarins (I-III)

Jodrellin B

Scutecyprol B

Data Tables

Table 1: Key Chemical Transformations of this compound Core Structure

TransformationReagent(s)Product TypeObservation/PurposeCitation(s)
Selective Reduction of α,β-unsaturated γ-lactoneNaBH₄ (or NaBE₄)Saturated γ-lactones and unsaturated diol derivativesSelective reduction compared to catalytic hydrogenation and LiAlH₄ reduction. chemfaces.com
Epoxy Moiety ReactionHalogen acid (HX, X=Cl, Br, I) or Jones ReagentDerivatives with substituents at C-4Preparation of samples for insect antifeedant examination. researchgate.netresearchgate.nettandfonline.com
Reductive dehalogenation or dehydrohalogenation (general lactone synthesis)Not specified (for related lactones)Lactones with vinyl substituentsDemonstrated for related compounds, suggesting potential for this compound derivatives. researchgate.net

Structure Activity Relationship Sar Investigations of Ajugacumbin a and Its Analogues

Correlation of Structural Modifications with Observed Biological Responses

The neo-clerodane diterpenoid scaffold offers a rich platform for exploring SAR. Preliminary studies have begun to elucidate key structural features that influence specific biological activities. For instance, research on Ajuga campylantha diterpenoids has indicated a significant difference in ferroptosis inhibitory activity based on the presence of a furan (B31954) ring versus a lactone ring within the structure. Specifically, furan-clerodane diterpenoids exhibited potential ferroptosis inhibitory activity, whereas lactone-clerodanes did not nih.govacs.orgresearchgate.net. This finding suggests that the presence and nature of the heterocyclic ring system are critical determinants for this particular bioactivity.

Further SAR insights have emerged from studies involving modifications at specific positions of the neo-clerodane skeleton. Chemical transformations of the epoxy moiety in ajugacumbin compounds, such as reactions with halogen acids (HX) and Jones reagent, have been employed to introduce various substituents at the C-4 position. These modifications were specifically investigated for their impact on insect antifeedant activity, indicating that alterations at C-4 can modulate the compound's interaction with insect feeding behaviours jst.go.jp. While this study focused on insecticidal properties, it highlights the principle that targeted modifications at specific sites can predictably alter biological outcomes.

Comparative Bioactivity Profiling of Synthesized or Isolated Ajugacumbin A Derivatives

Comparative bioactivity profiling is essential for identifying potent lead compounds and understanding how subtle structural variations impact efficacy. Several studies have provided such comparative data for Ajugacumbin derivatives and related neo-clerodanes.

Ajugacumbins K, L, M, and N, isolated from Ajuga decumbens, were evaluated for their cytotoxic activity against the B16 cell line. These compounds displayed a range of cytotoxic effects, with reported IC50 values falling between 24.2 and 44.5 μM nih.gov. Similarly, Ajugacumbin N demonstrated cytotoxic activity against the HepG2 cell line with an IC50 of 19.7 μM nih.gov.

Another study investigating compounds isolated from Ajuga decumbens identified seven compounds, including Ajugacumbins A and B, alongside Ajugamarin A1 and another compound labelled as '3'. Among these, compounds '3' and Ajugamarin A1 exhibited potent in vitro anticancer activity against A549 and Hela cell lines, with specific IC50 values reported researcher.lifenih.gov. While this compound itself was isolated, its specific comparative activity in this particular study was not detailed, but its presence alongside active derivatives provides context for the scaffold's potential.

Furthermore, research involving the chemical modification of a potent neo-clerodane (compound 19) led to the synthesis of 17 derivatives. One such derivative, compound 34, demonstrated a significant enhancement in inhibiting osteoclastogenesis, showing a 46-fold improvement in potency compared to the parent compound 19 (IC50 values of 0.042 μM vs. 1.92 μM, respectively) researcher.life. This exemplifies how systematic structural modifications can lead to compounds with substantially improved biological activity.

Table 1: Cytotoxic Activity of Ajugacumbin Derivatives and Related Neo-Clerodanes

Compound Name Source/Reference Biological Activity Tested Cell Line Tested IC50 Value
Ajugacumbin K Ajuga decumbens nih.gov Cytotoxicity B16 24.2–44.5 μM
Ajugacumbin L Ajuga decumbens nih.gov Cytotoxicity B16 24.2–44.5 μM
Ajugacumbin M Ajuga decumbens nih.gov Cytotoxicity B16 24.2–44.5 μM
Ajugacumbin N Ajuga decumbens nih.govmdpi.com Cytotoxicity HepG2 19.7 μM
Compound 3 Ajuga decumbens researcher.lifenih.gov Anticancer A549, Hela 71.4 μM (A549), 71.6 mM (Hela)
Ajugamarin A1 Ajuga decumbens researcher.lifenih.gov Anticancer A549, Hela 76.7 μM (A549), 5.39×10-7 μM (Hela)
Compound 19 (Parent) A. decumbens researcher.life Osteoclastogenesis inhibition N/A 1.92 μM

Rational Design and Synthesis of Novel Bioactive Compounds Based on the this compound Scaffold

The insights gained from SAR studies are instrumental in the rational design of novel compounds with enhanced or altered biological activities, utilizing the this compound scaffold as a blueprint. The identification of structural features critical for activity, such as the furan ring in ferroptosis inhibition nih.govacs.orgresearchgate.net, guides chemists to synthesize analogues that either retain or modify these key elements. For example, future research could focus on synthesizing derivatives that explore variations of the furan moiety or investigate the impact of different substituents on the neo-clerodane core to optimize anti-cancer or anti-inflammatory effects.

The modification of lead compounds to improve potency is a cornerstone of rational drug design. The study that synthesized 17 derivatives by modifying a potent neo-clerodane (compound 19) exemplifies this approach researcher.life. By employing structure-based drug design techniques, researchers were able to significantly enhance the osteoclastogenesis inhibitory activity of the parent compound, demonstrating the power of scaffold-based design. Similarly, the introduction of various substituents at the C-4 position of ajugacumbin compounds to probe antifeedant activity showcases a strategy for exploring SAR and designing targeted analogues jst.go.jp.

Compound List

this compound

Ajugacumbin B

Ajugacumbin C

Ajugacumbin D

Ajugacumbin E

Ajugacumbin F

Ajugacumbin G

Ajugacumbin H

Ajugacumbin J

Ajugacumbin K

Ajugacumbin L

Ajugacumbin M

Ajugacumbin N

Ajugamarin A1

Ajugamarin A2

Ajugacetalsterone E

Ajugapitin

Ajugachin B

14,15-dihydroajugachin B

14-hydro-15-methoxyajugachin B

Chamaepitin

Lupulin A

Compound 3 (from researcher.lifenih.gov)

Compound 7 (from nih.govacs.orgresearchgate.net)

Compound 19 (from researcher.life)

Compound 34 (from researcher.life)

Perspectives and Future Directions in Ajugacumbin a Research

Expanding the Repertoire of Isolated Ajugacumbin Analogues from Natural Sources

The genus Ajuga is a rich reservoir of bioactive secondary metabolites, particularly neo-clerodane diterpenoids. researchgate.net While Ajugacumbin A was one of the initial compounds of this type to be identified, subsequent phytochemical investigations of various Ajuga species, including A. decumbens, A. nipponensis, and A. remota, have led to the isolation and characterization of a growing family of structurally related analogues. bioline.org.brresearchgate.netbiomedres.us These compounds often share the core neo-clerodane skeleton but feature diverse ester substitutions and modifications, leading to a wide array of derivatives.

The continued exploration of different Ajuga species, as well as other genera in the Lamiaceae family, is a promising strategy for discovering novel Ajugacumbin analogues. researchgate.net Variations in geographical location, environmental conditions, and the specific plant part extracted can influence the chemical profile of the plant, potentially yielding new and unique structures. bioline.org.br Advanced separation and spectroscopic techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR), are crucial tools in this endeavor, enabling the isolation and unambiguous identification of these complex molecules even when present in minute quantities. researchgate.net Expanding this natural library is vital, as each new analogue provides an opportunity to study structure-activity relationships, potentially leading to the discovery of compounds with enhanced potency or novel biological activities. biomedres.us

Table 1: Selected Ajugacumbin Analogues and Related Diterpenoids from Ajuga Species

Compound Name Natural Source(s) Reference(s)
This compound Ajuga decumbens, Ajuga ciliata, Ajuga nipponensis bioline.org.brresearchgate.net
Ajugacumbin B Ajuga decumbens, Ajuga nipponensis bioline.org.brresearchgate.net
Ajugacumbin D Ajuga decumbens biomedres.us
Ajugacumbin E Ajuga decumbens biomedres.us
Ajugacumbin F Ajuga decumbens, Ajuga taiwanensis biomedres.usthieme-connect.com
Ajugacumbin G Ajuga decumbens biomedres.us
Ajugacumbin H Ajuga decumbens biomedres.us
Ajugacumbin J Ajuga decumbens biomedres.us
Ajugamarin A1 Ajuga decumbens, Ajuga nipponensis bioline.org.brresearchgate.net
Ajugamarin A2 Ajuga decumbens, Ajuga nipponensis bioline.org.brresearchgate.net
Ajugamarin F4 Ajuga decumbens, Ajuga nipponensis bioline.org.brresearchgate.net
Ajugatakasin A Ajuga decumbens, Ajuga nipponensis researchgate.nettandfonline.com
Ajugatakasin B Ajuga decumbens tandfonline.com

Deeper Elucidation of Molecular Mechanisms of Action

Preliminary studies have begun to shed light on the molecular pathways through which this compound and its analogues exert their biological effects, particularly their anti-inflammatory properties. A significant body of research shows that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. biomedres.usthieme-connect.com For instance, Ajugacumbin J and Ajugacumbin D have demonstrated inhibitory activity on NO production. biomedres.us

Future research should aim for a more profound understanding of these mechanisms. This involves investigating the upstream signaling cascades that are modulated by these compounds. Key areas of focus include their effect on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory process. stanford.edu Furthermore, exploring the impact on major inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (including p38 and ERK), is essential for a complete mechanistic picture. thieme-connect.comstanford.edu Recent studies have also suggested that neo-clerodanes from Ajuga decumbens can inhibit osteoclastogenesis by antagonizing the peroxisome proliferator-activated receptor-γ (PPARγ), opening another avenue for mechanistic investigation related to bone health. wikipedia.org A comprehensive understanding of these molecular targets and pathways is critical for identifying the full therapeutic potential and for the rational design of future drug candidates. biomedres.us

Development of Efficient Total Synthesis Routes for this compound and its Complex Derivatives

The structural complexity of this compound and other neo-clerodane diterpenoids presents a significant challenge for chemical synthesis. figshare.com To date, the isolation from natural sources remains the primary method for obtaining these compounds. However, reliance on natural extraction can be limited by low yields and variability. Therefore, the development of efficient and scalable total synthesis routes is a crucial future direction.

While a specific total synthesis for this compound has not been widely reported, successful syntheses of other complex neo-clerodanes, such as Salvinorin A and methyl barbascoate, provide valuable strategic insights. researchgate.netacs.org These syntheses often involve the construction of the core cis-decalin ring system, followed by the stereoselective installation of the various functional groups and the characteristic butenolide side chain. rsc.orgrsc.org Future synthetic strategies for this compound would need to address the stereocontrolled formation of its multiple contiguous chiral centers and the spiro-epoxide moiety. naturalproducts.net Achieving an efficient total synthesis would not only provide a reliable supply of this compound for extensive biological testing but would also enable the creation of novel, non-natural derivatives. figshare.com These synthetic analogues could be designed to have improved pharmacological properties, such as increased potency, better stability, or enhanced target selectivity, thereby overcoming the limitations of the natural product.

Exploration of Broader Pharmacological Spectrum through Preclinical Investigations

The genus Ajuga has a long history of use in traditional medicine for various ailments, suggesting a broad range of biological activities for its constituent compounds. biomedres.usorganic-chemistry.org While the anti-inflammatory effects of Ajugacumbins are the most studied, there is significant potential for a much wider pharmacological spectrum.

Preclinical investigations should be expanded to explore other therapeutic areas. For example, various compounds from Ajuga species have shown cytotoxic activities against different cancer cell lines, including MCF-7 breast cancer cells. biomedres.us Systematic screening of this compound and its analogues against a panel of human cancer cell lines is a logical next step. Another well-documented activity of neo-clerodanes is their insect antifeedant property, which could be explored for agricultural applications. biomedres.us Furthermore, reports on the anti-cholinesterase, antioxidant, and antibacterial activities of Ajuga extracts warrant specific investigation for the isolated Ajugacumbin compounds. biomedres.usbiomedres.us A comprehensive preclinical evaluation will be instrumental in uncovering the full therapeutic potential of this compound and its derivatives, potentially leading to the development of new treatments for a variety of diseases. biomedres.us

Q & A

Q. What are the primary methods for isolating and characterizing Ajugacumbin A from Ajuga decumbens?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography, HPLC, or TLC for purification. Structural elucidation relies on spectroscopic methods:

  • NMR (¹H, ¹³C, 2D-COSY, HMBC) to determine skeletal structure and substituents.
  • Mass spectrometry (HR-ESI-MS) to confirm molecular weight and formula (e.g., C₂₇H₃₈O₈, m/z 490.60) .
  • X-ray crystallography (if crystallizable) for absolute configuration.
    Experimental protocols must specify solvent ratios, column packing materials, and calibration standards to ensure reproducibility .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Standard assays include:

  • Antioxidant activity : DPPH/ABTS radical scavenging assays with IC₅₀ quantification.
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
  • Anti-inflammatory activity : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7).
    Control experiments should account for solvent interference (e.g., DMSO cytotoxicity thresholds) and include positive controls (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Discrepancies may arise from:

  • Source variability : Differences in plant chemotypes or extraction protocols altering compound purity.
  • Assay conditions : Variations in cell culture media, incubation times, or solvent concentrations.
  • Synergistic effects : Co-extracted metabolites modulating activity.
    Methodological solutions :
    • Standardize extraction/purification protocols (e.g., ISO guidelines).
    • Validate bioactivity using orthogonal assays (e.g., compare enzymatic inhibition with cell-based results).
    • Perform metabolomic profiling to identify co-occurring compounds .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Synthetic modification : Target functional groups (e.g., hydroxyls, ketones) via acetylation, methylation, or glycosylation.
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs.
  • Pharmacophore mapping : Identify critical moieties (e.g., the diterpenoid core) using QSAR models.
    Document synthetic yields, purity (>95% by HPLC), and stereochemical outcomes to ensure SAR validity .

Q. How should researchers design studies to address conflicting data on this compound’s in vivo vs. in vitro efficacy?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS.
  • Metabolite identification : Incubate this compound with liver microsomes to detect active/inactive metabolites.
  • Dose translation : Apply allometric scaling from in vitro IC₅₀ to in vivo doses (accounting for plasma protein binding).
    Include negative controls (e.g., vehicle-only groups) and blinded analyses to reduce bias .

Methodological and Reproducibility Considerations

Q. What criteria should guide the selection of this compound concentrations in dose-response experiments?

  • Pilot studies : Use a wide range (e.g., 0.1–100 µM) to establish a sigmoidal curve.
  • Physiological relevance : Align concentrations with estimated tissue levels from pharmacokinetic data.
  • Solvent compatibility : Ensure final solvent concentration (e.g., DMSO) does not exceed 0.1% (v/v) to avoid cytotoxicity.
    Report Hill slopes and R² values for curve-fitting validity .

Q. How can researchers ensure the reproducibility of this compound studies across laboratories?

  • Detailed supplementary materials : Provide NMR spectra (with peak assignments), HPLC chromatograms (retention times, gradients), and raw bioassay data.
  • Reference standards : Use commercially available or peer-verified this compound samples.
  • Collaborative validation : Share protocols via platforms like Protocols.io and conduct inter-lab comparisons.
    Adhere to the ARRIVE guidelines for preclinical studies .

Theoretical and Analytical Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

  • Feasible : Assess compound availability, budget, and technical expertise (e.g., synthetic chemistry vs. natural extraction).
  • Novel : Target understudied mechanisms (e.g., epigenetic modulation) or unexplored therapeutic areas (e.g., neurodegenerative diseases).
  • Ethical : Address biocompatibility and ecotoxicity if proposing agricultural or environmental applications.
    Use PICO (Population, Intervention, Comparison, Outcome) for clinical hypotheses .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound research?

  • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for variability.
  • Multivariate analysis : Apply PCA or PLS-DA to identify confounding variables (e.g., extraction solvents, geographic origin).
  • Sensitivity analysis : Test robustness of conclusions by excluding outliers or low-quality data points.
    Use tools like R/Bioconductor or Python’s SciPy for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajugacumbin A
Reactant of Route 2
Reactant of Route 2
Ajugacumbin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.